1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea
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Description
Chemical Reactions Analysis
Carbamates, such as the one in the given compound, are not commonly employed in organic synthesis, but their reactivity has been studied for synthetic applications and for understanding the mechanisms of their carcinogenicity . The carbamate group is a key structural motif in many approved drugs and prodrugs .
Scientific Research Applications
Sigma Receptor Scintigraphy
A study explored the potential of a new iodobenzamide, aimed at visualizing primary breast tumors in humans through preferential binding to sigma receptors overexpressed on breast cancer cells. This research underlines the importance of receptor-targeted imaging agents in diagnosing and studying the progression of cancer (Caveliers et al., 2002).
Hypoglycemic and Insulinopoietic Effects
Research on oral hypoglycemics, including a study on their use, measurement, and effects on insurance risk assessment, points to the critical role of monitoring drug usage and its implications for diabetic treatment and management (Niedbala et al., 1991).
Properties
IUPAC Name |
N-[2-[4-(butylcarbamoylsulfamoyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O5S/c1-3-4-12-24-21(27)25-31(28,29)17-8-5-15(6-9-17)11-13-23-20(26)18-14-16(22)7-10-19(18)30-2/h5-10,14H,3-4,11-13H2,1-2H3,(H,23,26)(H2,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFUNXIHKOHHSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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